![molecular formula C27H26BrN3O2 B4987147 1-(3-bromophenyl)-3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione CAS No. 5664-26-6](/img/structure/B4987147.png)
1-(3-bromophenyl)-3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-bromophenyl)-3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, BRL-15572, and is a potent and selective antagonist of the dopamine D3 receptor.
Mechanism of Action
BRL-15572 acts as a selective antagonist of the dopamine D3 receptor. This receptor is primarily found in the mesolimbic pathway of the brain, which is involved in the regulation of reward and motivation. By blocking the activity of this receptor, BRL-15572 can modulate the release of dopamine in this pathway, which can have significant effects on behavior and mood.
Biochemical and physiological effects:
The biochemical and physiological effects of BRL-15572 are primarily related to its activity as a dopamine receptor antagonist. Studies have shown that this compound can modulate the release of dopamine in the mesolimbic pathway, which can have significant effects on behavior and mood. In addition, BRL-15572 has been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting that it may have potential therapeutic applications in the treatment of anxiety and depression.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BRL-15572 in laboratory experiments is its selectivity for the dopamine D3 receptor. This allows researchers to specifically target this receptor and study its effects on behavior and physiology. However, one of the limitations of using this compound is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on BRL-15572. One area of interest is in the development of new therapeutics for the treatment of neurological disorders such as Parkinson's disease, schizophrenia, and addiction. Another potential area of research is in the study of the role of dopamine receptors in the regulation of mood and behavior, which could lead to the development of new treatments for anxiety and depression. Finally, there is also potential for the development of new compounds based on the structure of BRL-15572, which could have improved solubility and selectivity for dopamine receptors.
Synthesis Methods
The synthesis of BRL-15572 involves several steps, including the reaction of 3-bromobenzaldehyde with piperazine, followed by the addition of diphenylmethylamine. The resulting intermediate is then treated with 2,5-dimethylpyrrole-3,4-dicarboxylic acid anhydride to yield the final product.
Scientific Research Applications
BRL-15572 has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience, where this compound has been used to study the role of dopamine receptors in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction.
properties
IUPAC Name |
3-(4-benzhydrylpiperazin-1-yl)-1-(3-bromophenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26BrN3O2/c28-22-12-7-13-23(18-22)31-25(32)19-24(27(31)33)29-14-16-30(17-15-29)26(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-13,18,24,26H,14-17,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVCTKSEZAHBGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC(=CC=C3)Br)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50386326 |
Source
|
Record name | AC1MEQHW | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50386326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-3-[4-(diphenylmethyl)piperazin-1-yl]pyrrolidine-2,5-dione | |
CAS RN |
5664-26-6 |
Source
|
Record name | AC1MEQHW | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50386326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.